![molecular formula C10H9NO5 B370983 4-Methoxy-3-nitrocinnamic acid CAS No. 685523-44-8](/img/structure/B370983.png)
4-Methoxy-3-nitrocinnamic acid
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Overview
Description
4-Methoxy-3-nitrocinnamic acid is a chemical compound with the formula C10H9NO5 . It is functionally related to trans-cinnamic acid . It is also known as 'MCA’.
Synthesis Analysis
The synthesis of 4-Methoxy-3-nitrocinnamic acid or its related compounds has been reported in the literature. For instance, a study aimed to synthesize 4-hydroxy-3-methoxycinnamic acid using microwave irradiation and its antiplatelet activity by blood clotting time method .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-nitrocinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these functional groups allows for a variety of chemical reactions and modifications.Chemical Reactions Analysis
Cinnamic acid derivatives, including 4-Methoxy-3-nitrocinnamic acid, have been studied for their reactivity. For example, the photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid has been reported .Physical And Chemical Properties Analysis
4-Methoxy-3-nitrocinnamic acid has a molecular weight of 223.18g/mol. More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Scientific Research Applications
UVB Protection and Photochemistry
4-Methoxy-3-nitrocinnamic acid: has been studied for its photophysical properties, particularly in the context of UVB blocking. The compound’s ability to absorb UVB radiation makes it a potential candidate for sunscreen formulations. Its nitro and methoxy substituents contribute to its photostability and ability to protect against harmful UV rays .
Antimicrobial Activity
Cinnamic acid derivatives, including 4-Methoxy-3-nitrocinnamic acid , have shown promising antimicrobial properties. They can be effective against a range of bacterial strains, including resistant ones, making them valuable in the development of new antibiotics or preservatives .
Anticancer Potential
Research has indicated that cinnamic acid derivatives can exhibit potent anticancer activity4-Methoxy-3-nitrocinnamic acid , with its specific structural features, may interfere with cancer cell proliferation and could be a lead compound for the development of novel anticancer drugs .
Antioxidant Properties
The methoxy and nitro groups in 4-Methoxy-3-nitrocinnamic acid may contribute to its antioxidant capacity. Antioxidants are crucial in combating oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders .
Neuroprotective Effects
Cinnamic acid derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. The structural attributes of 4-Methoxy-3-nitrocinnamic acid may play a role in preventing the aggregation of neurotoxic proteins .
Anti-inflammatory Activity
The compound’s anti-inflammatory properties are of interest in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, 4-Methoxy-3-nitrocinnamic acid could be used to develop therapies for conditions such as arthritis and asthma .
Diabetes Management
There is evidence that cinnamic acid derivatives can have antidiabetic effects, possibly by influencing glucose metabolism or insulin sensitivity4-Methoxy-3-nitrocinnamic acid could be explored for its potential in managing diabetes and its complications .
Cosmetic Applications
Due to its UV absorption and antioxidant properties, 4-Methoxy-3-nitrocinnamic acid could be incorporated into cosmetic products. It can help protect the skin from photoaging and maintain skin health and appearance .
Mechanism of Action
Target of Action
4-Methoxy-3-nitrocinnamic acid, also known as ‘MCA,’ is a chemical compound with the formula C10H9NO4. The primary targets of this compound are proteins contributing to pathogen’s virulence mechanisms, specifically in the human pathogenic fungus Candida albicans . These proteins, including CPH1 and its regulatory proteins Cst20, Hst7, Cek1 (MAPK cascade), administer filamentation and morphogenesis .
Biochemical Pathways
The compound affects the CPH1-MAP Kinase pathway, which is crucial for the survival and progression of Candida albicans . By inhibiting key proteins in this pathway, 4-Methoxy-3-nitrocinnamic acid disrupts the normal functioning of the pathogen, potentially leading to its eradication.
Result of Action
The result of the compound’s action is the inhibition of the growth and development of Candida albicans, a common human pathogen . This can potentially lead to the eradication of the pathogen, thus treating the infection.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrocinnamic acid |
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